Tetraphenyldisiloxane
Description
Properties
Molecular Formula |
C24H20OSi2 |
|---|---|
Molecular Weight |
380.6 g/mol |
InChI |
InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26-25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
RDHGXIIFWQANAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Tetraphenyldisiloxane and Its Precursors
Hydrolysis-Based Synthetic Pathways
Hydrolysis of phenyl-substituted silanes serves as a fundamental approach to generate silanol (B1196071) intermediates, which are the building blocks for disiloxane (B77578) formation. The reaction conditions, including the choice of catalyst and solvent, play a critical role in directing the outcome of the hydrolysis and subsequent condensation steps.
The selective synthesis of silanols and siloxanes from hydrido-silanes can be achieved using organometallic catalysts. For instance, the hydrolysis of diphenylsilane (Ph₂SiH₂) can be catalyzed by di-silyl rhodium(III) and iridium(III) complexes. acs.orgnih.gov The catalytic system's nature dictates the reaction's selectivity, leading to either diphenylsilanediol (Ph₂Si(OH)₂) or its condensation products, including 1,1,3,3-tetraphenyldisiloxane. acs.orgnih.gov
In a typical reaction, the hydrolysis of diphenylsilane is conducted in a solvent such as tetrahydrofuran (THF) with a controlled amount of water. nih.gov The use of specific iridium-based catalysts has been shown to favor the formation of diphenylsilanediol, while certain rhodium-based catalysts can promote the condensation of the intermediate diphenylhydrosilanol to yield 1,1,3,3-tetraphenyldisiloxane. acs.orgnih.gov The reaction proceeds through the evolution of hydrogen gas as the Si-H bonds are replaced by Si-OH groups. nih.gov
A study demonstrated that the reaction pathway can be directed towards either double hydrolysis to the diol or a condensation route to the disiloxane by selecting the appropriate catalyst. acs.org The formation of tetraphenyldisiloxane in this context arises from the condensation of two molecules of the monohydrolysis product, diphenylhydrosilanol. acs.org
| Catalyst Type | Substrate | Primary Product(s) | Reference |
| Iridium Complexes | Diphenylsilane | Diphenylsilanediol | acs.orgnih.gov |
| Rhodium Complexes | Diphenylsilane | Diphenylhydrosilanol, 1,1,3,3-Tetraphenyldisiloxane | acs.orgnih.gov |
Base-catalyzed hydrolysis provides an alternative route for the synthesis of siloxanes. While strong bases can promote the formation of higher molecular weight polymers, controlled conditions can yield disiloxanes and their diol derivatives. For instance, a base-catalyzed method for the hydrolysis of tetra-aryl disiloxanes has been optimized using cesium carbonate. acs.org This method is particularly effective for the synthesis of 1,3-disiloxanediols from 1,3-dihydrido-disiloxanes. acs.org
The general procedure involves dissolving the 1,3-dihydrido-disiloxane in a solvent like THF, followed by the addition of a base such as cesium carbonate and an oxidizing agent like aqueous hydrogen peroxide. acs.org This approach leads to the formation of the corresponding 1,1,3,3-tetraaryldisiloxane-1,3-diol in high yields. acs.org
The hydrolysis of diphenyldichlorosilane (Ph₂SiCl₂) is a common and direct method for producing diphenylsilanediol, a key precursor for this compound. google.com The reaction involves the careful addition of diphenyldichlorosilane to water. google.com To prevent the undesirable condensation of the resulting diphenylsilanediol with unreacted diphenyldichlorosilane, which would lead to higher molecular weight polymers, the process is often controlled by precipitating the diol as a solid as it forms. google.com
In a typical procedure, diphenyldichlorosilane is hydrolyzed in water, and the crude diphenylsilanediol, which is contaminated with hydrochloric acid, is separated. google.com The crude product is then dissolved in a solvent like acetone and neutralized with a mild base, such as sodium bicarbonate, to a pH of 5.5 to 6.8. google.com The purified diphenylsilanediol can then be precipitated from the acetone solution by the addition of water. google.com This controlled process allows for the isolation of diphenylsilanediol in high purity, which can then be used in subsequent condensation reactions to form this compound.
Another approach involves the vapor-phase hydrolytic condensation of trichloro(phenyl)silane to produce 1,1,3,3-tetrachloro-1,3-diphenyldisiloxane, which can then be hydrolyzed to 1,3-diphenyldisiloxane-1,1,3,3-tetrol. researchgate.net
Condensation Reactions for Disiloxane Formation
The formation of the siloxane bond in this compound is achieved through the condensation of silanol groups. This can be accomplished through the self-condensation of diphenylsilanediol or the condensation of disiloxanediols. The reaction is often catalyzed by acids or bases, and the choice of catalyst can influence the structure of the final product.
The condensation of diphenylsilanediol is a well-studied method for the formation of phenyl-substituted siloxanes. The reaction can be catalyzed by both acids and bases. It has been shown that basic conditions tend to favor the formation of cyclic siloxanes, such as octaphenylcyclotetrasiloxane, while acidic conditions can lead to the formation of hexaphenylcyclotrisiloxane. google.com However, under certain conditions, linear oligomers, including the initial dimer 1,1,3,3-tetraphenyldisiloxane-1,3-diol, are formed. uni-saarland.de
The catalytic activity of various metal alkoxides, such as those of titanium, zirconium, and aluminum, in the condensation of diphenylsilanediol has also been investigated. uni-saarland.de In the presence of aluminum alkoxides, the condensation of diphenylsilanediol in dioxane solution preferentially yields 1,1,3,3-tetraphenyldisiloxane-1,3-diol. uni-saarland.de Hydrochloric acid also acts as a strong catalyst for this condensation, leading primarily to the disiloxanediol. uni-saarland.de
| Catalyst/Condition | Substrate | Primary Product | Reference |
| Basic (e.g., KOH) | Diphenylsilanediol | Octaphenylcyclotetrasiloxane | google.com |
| Acidic (e.g., HCl) | Diphenylsilanediol | 1,1,3,3-Tetraphenyldisiloxane-1,3-diol, Trisiloxanediol | uni-saarland.de |
| Aluminum Alkoxide | Diphenylsilanediol | 1,1,3,3-Tetraphenyldisiloxane-1,3-diol | uni-saarland.de |
Heterofunctional condensation is a versatile method for forming siloxane bonds by reacting a silanol with a silane (B1218182) containing a reactive group, such as a halogen, alkoxy, or amino group. This approach allows for the controlled synthesis of well-defined siloxane structures. instras.com
The reaction between a silanol and a chlorosilane, for example, proceeds with the elimination of hydrogen chloride and the formation of a siloxane linkage. This strategy can be employed to synthesize this compound by reacting diphenylsilanediol with a suitable monochlorophenylsilane derivative under appropriate conditions. The reactivity of different functional groups on silicon generally follows the order: Cl > NR₂ > OCOR > NCO > OH > OR > H. instras.com This reactivity series is crucial for designing selective heterofunctional condensation reactions.
Metal-Mediated and Catalytic Synthetic Routes
Metal-mediated pathways are central to the synthesis of disiloxanes, offering efficient and scalable methods. Transition metals, in particular, play a key role in catalyzing the formation of the Si-O-Si bond characteristic of disiloxanes from various silicon precursors.
The transition-metal-catalyzed oxidation of silanes is a foundational strategy for preparing disiloxanes. nih.gov This approach typically involves the controlled reaction of a silane containing Si-H bonds in the presence of a metal catalyst and an oxidant, leading to the formation of silanols which can then condense to form disiloxanes.
A notable example is a one-pot, high-yielding synthesis that utilizes a copper-based catalytic system. This mechano-chemical procedure is efficient and highly scalable for producing hydrido-disiloxanes from commercially available silanes. nih.govnih.gov The process involves the complexation of copper(II) chloride (CuCl₂) and catalytic copper(I) iodide (CuI) to facilitate the conversion of the silane precursor. This method avoids the common issue of complete oxidation to mono-, di-, or tri-silanols by selectively forming the disiloxane. nih.gov
| Catalyst System | Precursor Type | Product Type | Key Features |
| CuCl₂ / CuI | Primary and Secondary Silanes | Symmetrical Disiloxanes | One-pot, high-yield, scalable, mechano-chemical procedure. nih.gov |
The synthesis of 1,1,3,3-tetraphenyldisiloxane can be efficiently achieved starting from the specific precursor diphenylsilane. A scalable, one-pot mechano-chemical procedure has been developed that converts secondary arylsilanes like diphenylsilane into the corresponding symmetrical disiloxane. nih.gov
In this process, diphenylsilane is readily converted into 1,1,3,3-tetraphenyldisiloxane in a high yield of 90%. nih.gov The reaction is scalable and does not necessitate extended reaction times to obtain a purified product. For instance, on a 15.0 mmol scale, the reaction yields the target compound as a colorless to white solid. nih.gov This demonstrates the efficiency of transforming a specific silane precursor into the desired disiloxane.
Table 1: Synthesis of 1,1,3,3-Tetraphenyldisiloxane from Diphenylsilane nih.gov
| Precursor | Product | Yield | Physical Appearance |
| Diphenylsilane | 1,1,3,3-Tetraphenyldisiloxane | 90% | Colorless/white solid |
Stereoselective Synthesis Approaches
The catalytic asymmetric synthesis of compounds with stereogenic silicon centers is a challenging yet important field for expanding the application of organosilicon molecules. nih.gov While specific methods for the direct stereoselective synthesis of this compound are not widely reported, approaches for creating related chiral-at-silicon molecules, such as Si-stereogenic siloxanols, provide insight into the strategies that could be adapted.
A key approach involves the desymmetrization of a prochiral silanediol. Organocatalytic methods using a chiral imidazole-containing catalyst have been shown to be effective. nih.govacs.org This metal-free silylation process can achieve high yields and enantioselectivity (up to 98:2) for various silanediol and silyl (B83357) chloride combinations. nih.gov The mechanism relies on hydrogen-bonding interactions between the organocatalyst and the silanediol, with the Lewis basic imidazole playing a dual activating role to achieve high enantioselectivity. nih.gov Such methods produce enantioenriched organosilanes that possess functional handles, allowing for further synthetic transformations. nih.gov
These strategies highlight the potential for developing stereoselective syntheses in organosilicon chemistry, although their direct application to this compound remains an area for future research.
Synthesis of this compound-Related Monomers for Polymerization
The synthesis of functionalized monomers is essential for creating polysiloxanes with tailored properties. While this compound itself is a discrete molecule, related structures can be incorporated into monomers for polymerization, such as through ring-opening polymerization (ROP) of cyclic siloxanes or by creating functionalized disiloxane end-cappers.
One method involves the synthesis of α,ω-difunctional polysiloxanes through the acid or base-catalyzed equilibration polymerization of cyclic siloxane monomers. To achieve specific functionalities, a functional disiloxane, acting as an end-capper or chain transfer agent, is added to the polymerization mixture. This allows for the incorporation of desired chemical groups at the polymer chain ends.
Another approach is the synthesis of macromonomers through the copolymerization of different cyclosiloxane monomers. For example, hexamethylcyclotrisiloxane (B157284) (D₃) can be copolymerized with functional monomers like 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V₃). The resulting copolymers, which contain reactive groups (e.g., vinyl groups), can then be used in subsequent reactions, such as hydrosilylation, to form highly branched polysiloxanes.
Furthermore, linear phenoxylated polysiloxanes can be synthesized by functionalizing poly(dimethylsiloxanes/methylhydrosiloxanes) (PDMS-co-MHS) with various phenol derivatives via the Piers-Rubinsztajn reaction. nih.gov This post-polymerization modification allows for the creation of a library of functional polymers from a single precursor, where the properties can be tuned by the nature of the phenoxy segments. nih.gov
Chemical Reactivity and Reaction Mechanisms of Tetraphenyldisiloxane
Hydrolytic Reactivity and Chemoselectivity
The central siloxane bond in tetraphenyldisiloxane is susceptible to hydrolysis, a reaction that involves the cleavage of the Si-O-Si linkage by water. This process is the reverse of a condensation reaction and results in the formation of two silanol (B1196071) groups. libretexts.org For this compound, hydrolysis yields 1,1,3,3-tetraphenyldisiloxane-1,3-diol.
The general mechanism for the hydrolysis of siloxanes can be catalyzed by either acids or bases. unm.edu
Acid-catalyzed mechanism : The reaction is initiated by the protonation of the siloxane oxygen atom, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed mechanism : The reaction typically involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu
These hydrolytic reactions for organosilanes generally proceed via bimolecular displacement mechanisms, often involving pentacoordinate silicon intermediates or transition states. unm.edu
While the term "oxidative hydrolysis" is not standard in this context, the oxidation of organosilicon compounds, including siloxanes, is a known process that can lead to the formation of silicon dioxide. For instance, the combustion of hexamethylcyclotrisiloxane (B157284) is an extreme example of oxidation, yielding silicon dioxide, carbon dioxide, and water. wikipedia.org In less vigorous, controlled chemical environments, the oxidation of hydrosilanes can be used to form silanols, which then undergo condensation. researchgate.net This process, however, is distinct from the direct hydrolysis of the siloxane bond itself.
Chemoselectivity in the hydrolysis of organosilanes allows for the cleavage of specific Si-H or Si-C bonds without affecting other functional groups. For example, certain catalysts can achieve the selective hydrolysis of phenylsilane (B129415) (PhSiH₃) to produce silanols. researchgate.netorganic-chemistry.org In a mixed system containing various aryl silanes, achieving chemoselective hydrolysis of a specific siloxane bond, like that in this compound, while leaving other silane (B1218182) types untouched would depend on the specific reaction conditions and catalysts employed. The relative stability of the Si-O bond compared to Si-C or Si-H bonds, along with steric factors from the phenyl groups, would influence its reactivity. Research in palladium-catalyzed cross-coupling has shown that aryl siloxanes can be challenging substrates due to competitive hydrolysis under certain reaction conditions. umd.edu
Condensation and Oligomerization Reactivity
The product of this compound hydrolysis, 1,1,3,3-tetraphenyldisiloxane-1,3-diol, can undergo condensation reactions. In this process, two silanol groups react to form a new, larger siloxane bond, releasing a molecule of water. wikipedia.org This condensation is a fundamental step in the formation of silicone polymers and oligomers. researchgate.net
When 1,1,3,3-tetraphenyldisiloxane-1,3-diol molecules condense, they can form longer linear chains or cyclic structures. This process of forming short-chain polymers is known as oligomerization. The specific products—whether linear oligomers, polymers (polyphenylsiloxanes), or cyclic compounds—are determined by reaction conditions such as temperature, pH, and the concentration of reactants. unm.eduwikipedia.org This reactivity is central to sol-gel processes, where hydrolysis and subsequent condensation of silicon precursors are used to form a network of siloxane bonds. unm.edu
Reactions with Metallic Species and Complexation Chemistry
The silanol groups of hydrolyzed this compound, or the resulting disiloxanediolate dianion, are highly effective ligands for a wide range of metal ions. This interaction leads to the formation of complex, well-defined metallasiloxane structures. academie-sciences.fr
Metallasiloxane cage compounds are three-dimensional structures built from silicon-oxygen frameworks coordinated to metal centers. While the direct reaction of this compound to form such cages is not typical, its hydrolysis product, 1,1,3,3-tetraphenyldisiloxane-1,3-diol, serves as an excellent precursor. The silanol groups can react with metal precursors, leading to the template-driven self-assembly of cage-like architectures. researchgate.net This approach has been used to synthesize various cage structures, where the organic substituents on the silicon atoms (in this case, phenyl groups) influence the solubility, stability, and host-guest properties of the resulting cage.
A particularly well-studied area is the reaction of 1,1,3,3-tetraphenyldisiloxane-1,3-diol with lanthanide ions (Ln³⁺). The diol is first deprotonated to form the tetraphenyldisiloxanediolate dianion, [((C₆H₅)₂SiO)₂O]²⁻. This dianion acts as a versatile ligand that coordinates to lanthanide ions, often in conjunction with alkali metal ions like lithium. academie-sciences.fr
The structure of the resulting heterobimetallic complex is highly dependent on the ionic radius of the specific lanthanide ion. academie-sciences.fr This leads to two distinct classes of compounds:
Metallacrowns : With smaller lanthanide ions, such as Scandium (Sc³⁺) and Yttrium (Y³⁺), the metal fits into the center of a 12-membered Si₄O₆Li₂ inorganic ring formed by two lithium disiloxanediolate units. This arrangement results in a planar, crown-like structure termed a "metallacrown". academie-sciences.fr
Inorganic Metallocenes : With larger lanthanide ions, like Praseodymium (Pr³⁺) and Samarium (Sm³⁺), the ion is too large to fit within the central cavity of the Si₄O₆Li₂ ring. Instead, it is significantly displaced from the plane of the ring. This results in a bent, metallocene-like geometry, leading to a class of compounds referred to as "inorganic lanthanide metallocenes". academie-sciences.fr These complexes often leave room for additional functional groups to coordinate to the lanthanide center. academie-sciences.fr
The synthesis of these complexes typically involves the reaction of the parent diol with a lithium base, followed by the addition of an anhydrous lanthanide salt (e.g., LnCl₃). academie-sciences.fr
Table 1: Structural Classes of Lanthanide-Tetraphenyldisiloxanediolate Complexes
| Structural Class | Central Lanthanide Ion | Ionic Radius | Structural Description | Reference |
|---|---|---|---|---|
| Metallacrown | Sc³⁺, Y³⁺ | Small | Ln³⁺ ion fits inside the central Si₄O₆Li₂ inorganic ring system. | academie-sciences.fr |
| Inorganic Metallocene | Pr³⁺, Nd³⁺, Sm³⁺, Ho³⁺, Er³⁺ | Large | Ln³⁺ ion is too large to fit in the ring and is coordinated out-of-plane, creating a bent structure. | academie-sciences.fr |
Table 2: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| 1,1,3,3-tetraphenyldisiloxane-1,3-diol | C₂₄H₂₂O₃Si₂ |
| Carbon dioxide | CO₂ |
| Diphenylsilanediol | C₁₂H₁₂O₂Si |
| Hexamethylcyclotrisiloxane | C₆H₁₈O₃Si₃ |
| Lithium | Li |
| Phenylsilane | C₆H₈Si |
| Polyphenylsiloxane | [C₆H₅SiO₁.₅]n |
| Praseodymium | Pr |
| Samarium | Sm |
| Scandium | Sc |
| Silicon dioxide | SiO₂ |
| This compound | C₂₄H₂₀OSi₂ |
| Water | H₂O |
Anion Recognition Properties and Mechanisms
Extensive searches of scientific literature did not yield specific studies detailing the anion recognition properties and mechanisms of this compound. However, the general chemical nature of siloxanes provides some insight into their potential interactions. The silicon-oxygen bond in the siloxane backbone possesses a significant degree of ionic character, estimated to be around 50%. frontiersin.orgnih.gov This polarity leads to a higher susceptibility to heterolytic cleavage, which results in the formation of cationic and anionic species rather than radicals. frontiersin.orgnih.gov
Hydrosilylation Reactions
Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This process is crucial for the synthesis of a wide array of organosilicon compounds and for the crosslinking of silicone polymers. rsc.orgnih.gov While this compound itself is not typically the primary active catalyst, disiloxane (B77578) derivatives play a crucial role in the formulation of highly effective hydrosilylation catalysts, most notably Karstedt's catalyst. wikipedia.orgmatthey.com
Karstedt's catalyst is an organoplatinum compound derived from 1,3-divinyltetramethyldisiloxane. wikipedia.org It is widely employed in industrial applications due to its high catalytic activity at low concentrations. nih.govmatthey.com The general class of platinum-based catalysts is favored for their efficiency and selectivity in promoting the addition of hydrosilanes to unsaturated substrates. mdpi.com
The most widely accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism. mdpi.comwikipedia.orgnih.gov This mechanism outlines a catalytic cycle involving the platinum center.
The key steps of the Chalk-Harrod mechanism are:
Oxidative Addition: The hydrosilane (R₃SiH) reacts with the platinum(0) catalyst, leading to the oxidative addition of the Si-H bond to the metal center. This forms a platinum(II) complex containing both hydride (H) and silyl (B83357) (SiR₃) ligands.
Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum(II) complex.
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is typically regioselective, leading to either the Markovnikov or anti-Markovnikov product. For terminal alkenes, anti-Markovnikov addition is commonly observed, where the silicon atom attaches to the terminal carbon. wikipedia.org
Reductive Elimination: The final step involves the reductive elimination of the resulting alkylsilane product from the platinum center, which regenerates the active platinum(0) catalyst, allowing it to re-enter the catalytic cycle.
A variation of this is the "modified" Chalk-Harrod mechanism, which involves the insertion of the alkene into the metal-silicon bond followed by reductive elimination. princeton.edu
The efficiency and selectivity of hydrosilylation reactions can be influenced by various factors, including the nature of the catalyst, the structure of the silane and the unsaturated substrate, and the reaction conditions. While platinum catalysts are highly effective, research has also explored the use of other transition metals like nickel and iron as more cost-effective alternatives. nih.govprinceton.edu
Below is a table summarizing the general characteristics of platinum-catalyzed hydrosilylation of olefins:
| Feature | Description |
| Catalyst | Typically a platinum(0) complex, such as Karstedt's catalyst. |
| Substrates | Alkenes, alkynes, and other unsaturated organic compounds. |
| Reagent | Hydrosilanes (compounds containing a Si-H bond). |
| Mechanism | Primarily the Chalk-Harrod mechanism. |
| Regioselectivity | Often results in anti-Markovnikov addition to terminal alkenes. wikipedia.org |
| Key Intermediates | Platinum(II) hydride silyl complexes. |
| Industrial Relevance | Crucial for the production of silicones, silane coupling agents, and other organosilicon materials. rsc.orgsci-hub.ru |
Polymerization and Oligomerization Studies Involving Tetraphenyldisiloxane
Formation of Ladder-like Polyphenylsilsesquioxanes (L-PPSQs)
Ladder-like polyphenylsilsesquioxanes (L-PPSQs) are a class of organosilicon polymers known for their exceptional physicochemical properties, including high thermal and radiation resistance. google.com These polymers possess a double-stranded siloxane backbone, which imparts a rigid, rod-shaped conformation and contributes to their stability. researchgate.net
The synthesis of L-PPSQs can be achieved through the condensation polymerization of silanol-containing monomers. Disiloxanediols, including derivatives of tetraphenyldisiloxane, are considered potential building blocks for creating ladder-type oligosilsesquioxanes. nih.gov The process involves the homofunctional condensation of silanol (B1196071) (Si-OH) groups, which react to form siloxane (Si-O-Si) bonds and release water as a byproduct. google.com This step-growth mechanism allows for the construction of the rigid, double-stranded polymer backbone characteristic of L-PPSQs. The properties and structure of the resulting polymers are influenced by the specific reaction conditions and the nature of the starting monomers.
Achieving precise control over the molecular weight of L-PPSQs is critical for tailoring their final properties for specific applications. Equilibrium polymerization is a versatile method that allows for the synthesis of L-PPSQs with a wide range of molecular weights, from approximately 4 to 500 kDa. google.com This control is exerted by manipulating various reaction parameters that shift the polymerization equilibrium.
Key factors that influence the molecular weight in the equilibrium polycondensation of silanols include:
Temperature: The condensation temperature significantly affects the process. As the temperature is increased from 30°C to 150°C, the molecular weight of the resulting polymer increases. However, at temperatures above 150°C (e.g., 200-300°C), the equilibrium can shift back towards the formation of lower-molecular-weight products. google.com
Monomer Concentration: The initial concentration of the monomer plays a crucial role. A concentration of 10 wt% has been identified as optimal for producing higher molecular weight polymers under certain conditions. google.com Lower concentrations can lead to the formation of low-molecular-weight polyhedral compounds. google.com
Water Content: Water is a byproduct of the condensation reaction, and its presence limits the growth of the polymer chain. Removing water from the reaction medium shifts the equilibrium, leading to an increase in the polymer's molecular weight. Conversely, adding water to the system results in the formation of polymers with a lower molecular weight. google.com
| Parameter | Condition | Effect on Molecular Weight (MW) |
|---|---|---|
| Temperature | Increase from 30°C to 150°C | Increases |
| 150°C | Optimal for highest MW | |
| Increase above 150°C (to 200-300°C) | Decreases | |
| Monomer Concentration | Optimal (e.g., 10 wt%) | Higher MW |
| Low (< 20 wt%) | Lower MW (bimodal distribution) | |
| Water Content | Removal of water | Increases |
| Addition of water | Decreases |
Cyclosiloxane Formation and Ring-Opening Polymerization
In addition to forming linear or ladder-like polymers, this compound diols can undergo intramolecular condensation to form cyclic siloxanes. These cyclic monomers are valuable intermediates that can be subsequently polymerized through ring-opening polymerization (ROP) to yield high-molecular-weight linear polysiloxanes.
The intramolecular condensation of 1,1,3,3-tetraphenyldisiloxane-1,3-diols can lead to the formation of well-defined cyclic structures, namely hexaphenylcyclotrisiloxane and octaphenylcyclotetrasiloxane. google.com The reaction is typically catalyzed by a weak base, such as an acetate anion, in a polar organic solvent like acetonitrile. google.com Under these conditions, the condensation proceeds smoothly and can be completed within an hour. google.com In contrast, the reaction is significantly slower in apolar solvents such as chloroform. google.com
The choice of catalyst can influence the product distribution. It has been observed in studies with the related monomer, diphenylsilanediol, that basic conditions tend to favor the formation of the cyclotetrasiloxane, whereas acidic conditions favor the cyclotrisiloxane. researchgate.netnih.gov
During the sol-gel polymerization of organoalkoxysilanes, a competition exists between intermolecular polycondensation, which leads to polymer chain growth, and intramolecular cyclization, which forms cyclic oligomers. This phenomenon is particularly relevant when using precursors like this compound derivatives, where the formation of stable six- or seven-membered rings can be a competing reaction pathway.
The tendency towards cyclization is influenced by several factors, including the size of the organic substituents on the silicon atom. Larger substituents can sterically hinder intermolecular reactions, thereby favoring intramolecular condensation to form cyclic products. The formation of these cyclic species is a common feature of silicon alkoxide polymerization, especially under acidic conditions. While these cyclization reactions can sometimes be viewed as a hindrance to forming a high-molecular-weight network, the resulting cyclic structures can also be intentionally incorporated into the final polymer network, influencing its porosity and microstructure.
Silsesquioxane-Based Hybrid Polymer Synthesis
Silsesquioxanes, particularly in the form of polyhedral oligomeric silsesquioxanes (POSS), are nanoscale building blocks used to create organic-inorganic hybrid polymers. These hybrid materials combine the properties of both the inorganic silsesquioxane core (e.g., rigidity, thermal stability) and the organic polymer matrix. This compound derivatives can be incorporated into these advanced materials.
One specific synthetic route involves the dehydrogenative condensation of a fully condensed silsesquioxane cage, such as (HSiO₃/₂)₈ (T₈H), with 1,1,3,3-tetraphenyldisiloxane-1,3-diol. This reaction results in the formation of siloxane-polyhedral oligomeric silsesquioxane copolymers, effectively linking the pre-formed silsesquioxane cage with the disiloxane (B77578) unit. The resulting hybrid polymers can be used to create materials with enhanced properties, such as coating films with high pencil hardness (up to 6H) after curing. This approach demonstrates the utility of this compound as a linker or spacer in the molecular architecture of complex hybrid polymers.
Double-Decker Silsesquioxane Formation
Double-decker silsesquioxanes (DDSQ) are a class of polyhedral oligomeric silsesquioxanes (POSS) with a distinct cage-like structure. Research has demonstrated the direct involvement of this compound derivatives in the synthesis of these complex molecules. Specifically, dichlorothis compound has been utilized as a key reactant in a one-pot synthesis to create unsymmetrical double-decker siloxanes.
In a notable synthetic approach, an unsymmetrical DDSQ was successfully formed through the reaction of a double-decker tetrasodiumsilanolate precursor with one equivalent of dichlorothis compound. bohrium.comresearchgate.net This reaction yields a target compound where all phenyl substituents are part of the unsymmetrical siloxane structure. bohrium.comresearchgate.net The structure of the resulting product was rigorously confirmed using a suite of analytical techniques, including ¹H-NMR, ¹³C-NMR, ²⁹Si-NMR, IR spectroscopy, and MALDI-TOF mass spectrometry. researchgate.net This method highlights the utility of this compound derivatives as capping agents for pre-formed silsesquioxane cages.
The general strategy for forming DDSQ often involves a "corner-capping" method, where a partially condensed, open-cage POSS precursor, such as a tetrasilanol, is reacted with a capping agent. wikipedia.org While various dichlorosilanes can be used for this purpose, the use of dichlorothis compound introduces a larger, pre-formed siloxane unit, leading to unique unsymmetrical or "basket cage" structures. bohrium.comresearchgate.net
The synthesis can be summarized in the following reaction scheme:
| Reactants | Reagents/Conditions | Product |
| Double-decker tetrasodiumsilanolate | 1 equivalent of Dichlorothis compound, Acid | Unsymmetrical Double-Decker Silsesquioxane |
| Phenyltrimethoxysilane | Alkaline hydrolysis, Dichloromethylvinylsilane (corner capping) | Bifunctional Double-Decker Silsesquioxane |
This synthetic route provides a pathway to novel hybrid organic-inorganic molecules with potential applications in materials science. researchgate.netumich.edu
Laddersiloxane Structures and Functionalization
Laddersiloxanes are well-defined ladder-type silsesquioxanes that feature highly ordered double-chain structures. 1,1,3,3-Tetraphenyldisiloxane-1,3-diol is a key precursor in the synthesis of phenyl-substituted silsesquioxanes with these ladder structures. nih.gov The synthesis of tricyclic laddersiloxanes often involves the reaction of an all-cis-cyclotetrasiloxanetetraol derivative with a dichlorosiloxane in the presence of a base like pyridine or triethylamine.
Once formed, these laddersiloxane structures, which can bear reactive alkenyl groups (e.g., vinyl or allyl groups), are valuable platforms for further modification. umich.edu A primary method for modifying these structures is hydrosilylation, a reaction where a Si-H bond adds across a C=C double bond. This process allows for the quantitative functionalization of the laddersiloxane periphery. umich.edu
For example, tricyclic laddersiloxanes bearing eight or six reactive alkenyl groups can be fully functionalized by hydrosilylation with silanes that contain other reactive substituents. umich.edu Research has shown the successful hydrosilylation of such compounds with dimethylphenylsilane. The reaction progress can be monitored by ¹H NMR spectroscopy, confirming the quantitative transformation by the disappearance of signals corresponding to the alkenyl groups. umich.edu The resulting functionalized laddersiloxanes are characterized by MALDI-TOF mass spectrometry and 2D NMR techniques to confirm their complex structures. umich.edu
The functionalization process enables the introduction of a wide array of chemical groups, transforming the laddersiloxane into a versatile building block for new hybrid materials.
| Laddersiloxane Precursor | Functionalization Reaction | Reagent | Resulting Structure |
| Alkenyl-substituted tricyclic laddersiloxane | Hydrosilylation | Dimethylphenylsilane | Fully functionalized Janus tricyclic laddersiloxane |
Derivatives and Functionalization of Tetraphenyldisiloxane Scaffolds
The chemical architecture of tetraphenyldisiloxane provides a versatile platform for the synthesis of a wide array of derivatives. Through targeted functionalization, the intrinsic properties of the disiloxane (B77578) core can be modified and enhanced, leading to materials with tailored characteristics for specific applications. This section explores the introduction of various substituents and reactive groups onto the this compound scaffold.
Advanced Spectroscopic and Structural Characterization of Tetraphenyldisiloxane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of tetraphenyldisiloxane compounds, offering insights into the connectivity and chemical environment of hydrogen, carbon, and silicon nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the phenyl groups attached to the silicon atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound compound is dominated by signals from the aromatic protons of the four phenyl rings. These protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The signals often appear as complex multiplets due to spin-spin coupling between the ortho, meta, and para protons. The integration of these signals corresponds to the total number of aromatic protons.
| Carbon Type | Typical Chemical Shift (δ) in ppm |
| ipso-C | 130 - 140 |
| ortho-C | 133 - 136 |
| meta-C | 127 - 130 |
| para-C | 129 - 132 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the disiloxane (B77578) backbone.
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon environment in the disiloxane backbone. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic and steric environment. For a symmetrical this compound, a single resonance is typically observed in the ²⁹Si NMR spectrum, indicating the chemical equivalence of the two silicon atoms. The chemical shift for such compounds generally falls in the range of -40 to -50 ppm, which is characteristic of silicon atoms in a disiloxane linkage with phenyl substituents.
| Silicon Environment | Typical Chemical Shift (δ) in ppm |
| Ph₂Si(O-)₂ | -40 to -50 |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two to three bonds. In the context of this compound, COSY spectra would show correlations between the adjacent ortho, meta, and para protons on the phenyl rings, aiding in the assignment of these complex multiplets in the ¹H NMR spectrum.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This technique is instrumental in assigning the carbon signals of the phenyl rings by correlating them to their attached protons. For example, the signal for a specific aromatic proton in the ¹H spectrum will show a cross-peak with the signal of the carbon to which it is directly attached in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between ¹H and ¹³C nuclei over two to three bonds. This is particularly useful for identifying quaternary carbons, such as the ipso-carbon of the phenyl ring, which does not have any directly attached protons. The protons on the ortho positions of the phenyl ring would show a correlation to the ipso-carbon in the HMBC spectrum, confirming its assignment.
Mass Spectrometry Techniques
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound compounds, confirming their identity and offering insights into their structural stability.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and large molecules. For this compound derivatives, ESI-MS can be used to determine the molecular weight with high accuracy. The molecule is typically protonated or forms adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The resulting mass spectrum will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of this ion. Fragmentation is generally minimal with ESI, which helps in the clear identification of the molecular ion.
Field Desorption (FD) is another soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile compounds. In FD-MS, the sample is applied directly to an emitter, and a high electric field is used to desorb and ionize the molecules. This method typically produces the molecular ion (M⁺˙) with minimal fragmentation. For this compound, FD-MS would be expected to show a strong signal corresponding to the molecular weight of the compound, providing a clear confirmation of its identity. This technique is particularly valuable for analyzing larger organosilicon oligomers and polymers where other ionization methods might cause fragmentation.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for determining the molecular weight of large, nonvolatile, and thermally fragile compounds like organosiloxanes. nih.gov This "soft ionization" method allows for the analysis of macromolecules by minimizing fragmentation. creative-proteomics.com
The process involves mixing the analyte (this compound) with a matrix—a small organic molecule that readily absorbs laser energy. autobio.com.cn This mixture is spotted onto a target plate and allowed to co-crystallize. metwarebio.com A pulsed laser is then directed at the crystal mixture. The matrix absorbs the laser energy, leading to its sublimation and the gentle transfer of the analyte molecules into the gas phase as intact, charged ions. creative-proteomics.com These newly formed ions are accelerated by an electric field into a flight tube. metwarebio.com The time it takes for an ion to travel through the tube to the detector is measured. nih.gov Lighter ions travel faster, and heavier ions travel slower, allowing for the separation of ions based on their mass-to-charge (m/z) ratio. nih.gov For large molecules like this compound that typically gain a single charge, the m/z ratio effectively corresponds to the molecular weight. nih.gov This technique is noted for its high sensitivity, broad mass range capabilities, and the preservation of molecular integrity. metwarebio.com
For organosilicon compounds such as silicone oils, which can be challenging to ionize, modified matrices like pyridine-modified 2,5-dihydroxybenzoic acid (DHB) have been used successfully to obtain strong signals. nih.gov
| Parameter | Description | Typical Value / Setting for this compound Analysis |
|---|---|---|
| Ionization Method | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization to prevent fragmentation. creative-proteomics.com |
| Mass Analyzer | Time-of-Flight (TOF) | Separates ions based on time taken to reach the detector. nih.gov |
| Matrix Examples | Small, UV-absorbing organic molecules | α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB). metwarebio.com |
| Expected Ion | Primarily the protonated molecule [M+H]⁺ or adduct with a cation (e.g., [M+Na]⁺) | m/z corresponding to the molecular weight plus the mass of the cationizing agent. |
Vibrational Spectroscopy (IR)
Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups within a molecule. gelest.com The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, such as stretching and bending. mdpi.com This absorption pattern creates a unique spectral "fingerprint" for the molecule.
For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent of these is the asymmetric stretching of the siloxane (Si-O-Si) bond, which gives rise to a strong, broad absorption band in the 1100-1000 cm⁻¹ region. ispc-conference.orgresearchgate.net The presence of phenyl groups attached to silicon (Si-Ph) is identified by sharp peaks corresponding to Si-C vibrations and C-H stretching and bending of the aromatic rings. mdpi.com
Specific vibrational modes for this compound and related phenyl-substituted siloxanes include:
Si-O-Si Asymmetric Stretch: A very strong and broad band typically found between 1090 and 1020 cm⁻¹. researchgate.net
Si-Phenyl (Si-Ph) Stretch: A characteristic sharp band is observed around 1430 cm⁻¹.
Phenyl C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
Phenyl C=C Stretch: Aromatic ring skeletal vibrations typically result in multiple bands in the 1600-1450 cm⁻¹ region.
Phenyl C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region, specifically between 740 and 700 cm⁻¹, are indicative of monosubstituted benzene (B151609) rings.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium |
| ~1430 | Si-C Stretch / Ring Vibration | Si-Phenyl | Strong, Sharp |
| 1100-1000 | Si-O-Si Asymmetric Stretch | Disiloxane | Very Strong, Broad ispc-conference.org |
| ~800-750 | Si-C Vibration | Si-Phenyl mdpi.com | Medium |
| 740-700 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be calculated, from which the exact positions of atoms, their chemical bonds, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov
The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.gov This crystal is then mounted and exposed to a monochromatic X-ray beam. nih.gov The resulting diffraction pattern is recorded on a detector, and complex computational methods are used to solve the phase problem and generate the final molecular structure. bu.edu
For a molecule like 1,1,3,3-tetraphenyldisiloxane, an X-ray crystal structure analysis would provide unambiguous data on key geometric parameters. This includes the precise length of the Si-O and Si-C bonds, the crucial Si-O-Si bond angle that defines the conformation of the disiloxane backbone, and the C-Si-C and O-Si-C angles at the tetrahedral silicon centers. Furthermore, it would reveal the rotational arrangement (torsion angles) of the four phenyl groups relative to the siloxane core and detail how the molecules pack together in the crystal lattice.
| Structural Parameter | Description | Expected Information from Analysis |
|---|---|---|
| Bond Lengths | The distance between the nuclei of two bonded atoms. | Precise values for Si-O, Si-C, and C-C bonds. |
| Bond Angles | The angle formed between three connected atoms. | Definitive values for the Si-O-Si, C-Si-C, and O-Si-C angles. |
| Torsion Angles | The rotation around a chemical bond. | Orientation of the phenyl groups relative to the Si-O-Si plane. |
| Crystal System | The symmetry group of the crystal lattice. | e.g., Monoclinic, Orthorhombic, etc. |
| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | Values for a, b, c axes and angles α, β, γ. |
Theoretical and Computational Chemistry Approaches in Tetraphenyldisiloxane Research
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like tetraphenyldisiloxane.
Structural Elucidation:
DFT calculations are instrumental in determining the equilibrium geometry of this compound. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles can be predicted with high accuracy. For the this compound molecule, particular attention is given to the Si-O-Si bond angle, which is a defining feature of the disiloxane (B77578) backbone, and the orientation of the four phenyl groups.
Theoretical studies on analogous disiloxanes have shown that the Si-O-Si angle is significantly larger than the typical tetrahedral angle, a feature attributed to the electronic nature of the silicon-oxygen bond. DFT calculations can precisely model this geometry and explore the conformational landscape arising from the rotation of the phenyl groups and the flexibility of the Si-O-Si linkage.
| Parameter | Typical Calculated Value Range |
| Si-O Bond Length | 1.63 - 1.65 Å |
| Si-C Bond Length | 1.86 - 1.88 Å |
| Si-O-Si Bond Angle | 140° - 160° |
| C-Si-C Bond Angle | 108° - 112° |
This table presents typical value ranges for structural parameters of phenyl-substituted siloxanes as predicted by DFT calculations. The exact values for this compound would require a specific calculation.
Reactivity Insights:
DFT is also employed to explore the chemical reactivity of this compound. By calculating molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability.
Quantum-Chemical Calculations for Mechanistic Insights
Quantum-chemical calculations, encompassing methods like DFT and higher-level ab initio theories, provide profound mechanistic insights into the reactions involving this compound. These calculations go beyond simple structural predictions to map out the entire potential energy surface of a chemical reaction.
For instance, the acid-catalyzed hydrolysis of the Si-O-Si bond in disiloxanes has been a subject of theoretical investigation. Quantum-chemical calculations have elucidated a multi-step mechanism that typically involves:
Protonation of the siloxane oxygen atom, which activates the Si-O bond.
Nucleophilic attack by a water molecule on one of the silicon atoms.
Formation of a pentacoordinate silicon intermediate or transition state.
Proton transfer steps, often involving additional water molecules acting as a shuttle.
Cleavage of the Si-O bond to yield two silanol (B1196071) molecules (diphenylsilanediol in this case).
Molecular Modeling and Simulation Studies
While quantum-chemical methods are excellent for studying the details of specific molecular structures and reactions, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to explore the dynamic behavior of molecules and their ensembles over time.
MD simulations treat atoms as classical particles interacting via a force field, which is a set of empirical potential energy functions. For this compound, MD simulations can be used to study:
Conformational Dynamics: The phenyl groups in this compound are not static but can rotate around the Si-C bonds. The disiloxane backbone also possesses flexibility. MD simulations can track the motions of these groups over nanoseconds or longer, revealing the preferred conformations and the energy barriers between them. This is particularly important for understanding the macroscopic properties of materials derived from this compound.
Intermolecular Interactions: In the condensed phase (liquid or solid), this compound molecules interact with each other through van der Waals forces and, in the case of its hydrolysis products, hydrogen bonding. MD simulations can model these interactions to predict properties like density, viscosity, and diffusion coefficients.
Solvation Effects: The behavior of this compound in different solvents can be simulated by including explicit solvent molecules in the MD simulation box. This allows for the calculation of solvation free energies and provides a picture of the solvent shell structure around the molecule.
Studies on related phenyl-substituted polysiloxanes have shown that the bulky phenyl groups significantly restrict the mobility of the siloxane chain, influencing the material's thermal and mechanical properties.
Analysis of Electronic Structure and Bonding
A detailed analysis of the electronic structure provides a fundamental understanding of the chemical bonding in this compound. Methods like Natural Bond Orbital (NBO) analysis are often used to interpret the complex wavefunctions obtained from quantum-chemical calculations in terms of intuitive chemical concepts.
The Nature of the Si-O Bond:
The Si-O bond in siloxanes is not a simple sigma bond. It possesses a significant ionic character due to the large electronegativity difference between silicon and oxygen. NBO analysis can quantify the natural atomic charges, which typically show a highly positive charge on silicon and a highly negative charge on oxygen.
Furthermore, the concept of pπ-dπ back-bonding, where the lone pair electrons on oxygen donate into vacant d-orbitals on silicon, has historically been invoked to explain the properties of the Si-O bond. Modern computational analyses, such as NBO, often describe this interaction in terms of hyperconjugation, specifically the donation of electron density from the oxygen lone pair (n_O) into the antibonding orbitals of the adjacent Si-C bonds (σ_Si-C). This n_O → σ_Si-C interaction contributes to the stability of the molecule and influences the geometry, particularly the wide Si-O-Si bond angle.
| Interaction Type | Description | Consequence |
| Ionic Bonding | Significant charge separation between Si and O. | Strong Si-O bond. |
| Hyperconjugation (n_O → σ_Si-C)* | Donation of electron density from oxygen lone pairs to Si-C antibonding orbitals. | Stabilization of the molecule, contributes to the wide Si-O-Si angle. |
This table summarizes the key electronic interactions that define the bonding in the Si-O-Si linkage of this compound as revealed by electronic structure analysis.
This detailed electronic picture helps to explain the characteristic properties of this compound, including its thermal stability, the flexibility of the siloxane backbone, and its reactivity towards hydrolysis.
Advanced Applications in Materials Science and Catalysis Research
Precursors for Hybrid Organic-Inorganic Materials
Tetraphenyldisiloxane serves as a key precursor in the synthesis of hybrid organic-inorganic materials, primarily through the sol-gel process. mdpi.comsol-gel.net These hybrid materials, often referred to as "hybrimers," synergistically combine the advantageous properties of both organic polymers (like flexibility and processability) and inorganic glasses (like thermal stability and durability). sol-gel.net
The sol-gel process typically involves the hydrolysis and condensation of siloxane precursors. sol-gel.net In the case of this compound derivatives, such as those with alkoxy or hydroxyl functional groups, the Si-O-Si backbone is formed, creating a stable inorganic network. sol-gel.netcas.cn The phenyl groups remain as pendant organic moieties, influencing the final properties of the material. This method allows for the creation of a dense and chemically hybridized organic-inorganic co-network. kaist.ac.kr
The incorporation of organic functionalities via precursors like this compound is crucial for tuning the material's properties. For instance, it can prevent the brittleness and cracking often associated with purely inorganic gels derived from simple siloxanes. cas.cn The ability to control the organic groups and the sol-gel reaction conditions enables the precise tailoring of the hybrid material's characteristics for specific applications. sol-gel.netkaist.ac.kr
Functional Materials Development
The distinct properties imparted by the tetraphenylsiloxane unit are leveraged in the development of a range of functional materials, particularly those with specific optical and electronic applications.
Polysiloxanes are increasingly investigated for applications in optoelectronics due to their high flexibility, excellent film-forming capabilities, and optical transparency. nih.govresearchgate.net Materials derived from this compound are promising for use in devices such as organic light-emitting diodes (OLEDs) and flexible electronics. nih.govdntb.gov.ua The phenyl groups contribute to the material's thermal and morphological stability, which is crucial for the longevity and performance of optoelectronic devices. researchgate.net
The integration of silicon-containing π-conjugated materials, a category that polymers derived from this compound fall into, has been shown to modulate optoelectronic properties effectively. researchgate.net Research into wide bandgap polymers incorporating tetraphenylsilane (B94826) moieties has demonstrated their potential as host materials in electrophosphorescent devices. researchgate.net The presence of phenyl groups can influence the energy levels (HOMO/LUMO) of the material, facilitating charge injection and improving device efficiency. researchgate.net The inherent properties of polysiloxanes make them suitable for a variety of optoelectronic applications, including liquid crystal devices, computer memory drives, and organic photovoltaic devices. nih.govresearchgate.net
A significant application of this compound is in the formulation of high refractive index (HRI) polymers. wikipedia.org A high refractive index is a critical property for materials used in advanced optical components like LED encapsulants, optical waveguides, and image sensors, as it enhances light extraction efficiency. wikipedia.orgmdpi.com Standard polydimethylsiloxane (B3030410) has a relatively low refractive index (around 1.40). researchgate.net The introduction of highly polarizable phenyl groups, as found in this compound, is a well-established method to significantly increase the refractive index of polysiloxanes. mdpi.comresearchgate.net
The refractive index of these materials is directly proportional to the aryl (phenyl) content. researchgate.net By incorporating this compound units into a polymer backbone, materials with a refractive index of 1.58 or higher can be achieved. rsc.org For instance, a polysiloxane-silphenylene hybrimer exhibited a refractive index of 1.60 at a wavelength of 450 nm. mdpi.com The development of such materials is driven by the need for flexible, transparent elastomers with high thermal stability for optoelectronic encapsulation and packaging. rsc.org
| Polymer System | Phenyl Content Description | Refractive Index (nD) | Reference |
|---|---|---|---|
| Polydimethylsiloxane (PDMS) | Base polymer (no phenyl groups) | ~1.403 | researchgate.net |
| Polysiloxane-Silphenylene Hybrimer (PSH) | High phenyl content | 1.60 (@450nm) | mdpi.com |
| Cyclo-linear Polyphenylsiloxane Elastomer (Ph-CLS-E) | High phenyl content | ≥1.580 (@589nm) | rsc.org |
Catalysis and Catalytic Systems
The reactivity of the siloxane bond and the ability of the oxygen atoms to coordinate with metal centers make this compound and its derivatives valuable in the field of catalysis.
This compound can be converted into silanolates (siloxides) which can act as ligands for transition metals. These metal-siloxide complexes are of interest in catalysis. Rhodium complexes, for example, are known to be highly effective catalysts for various reactions, including hydrosilylation, a fundamental process in silicone chemistry. mdpi.comnih.gov
The ligand environment around the metal center is critical in determining the catalyst's activity and selectivity. nih.govrsc.org Siloxide ligands derived from this compound can provide a unique steric and electronic environment to a metal center, such as rhodium. rsc.orgresearchgate.net This can modulate the reactivity of the metal complex, potentially leading to enhanced catalytic performance. ulisboa.pt The use of such complexes in biphasic systems, where the catalyst is insoluble in the reaction medium, also offers the advantage of easy catalyst recovery and reuse. rsc.org
In the realm of organocatalysis, which utilizes small organic molecules as catalysts, derivatives of this compound, specifically silanols, can play a role. Silanols can act as initiators in the ring-opening polymerization of cyclosiloxanes, a process that can be mediated by organocatalysts like guanidines. rsc.org This approach allows for the precise synthesis of polysiloxanes with well-defined structures and functionalities. rsc.org
Furthermore, organocatalysis often involves synergistic interactions where multiple catalytic species work in concert. mdpi.com While this compound itself is not typically the primary catalyst, its derivatives can participate in these complex reaction networks. For instance, the silanol (B1196071) groups can engage in hydrogen bonding, which is a key interaction in many organocatalytic transformations, potentially influencing the stereochemical outcome of a reaction. mdpi.com The development of chiral organocatalysts for the asymmetric synthesis of Si-stereogenic siloxanols highlights the growing intersection of silicon chemistry and organocatalysis. nih.gov
Recyclable Catalysts based on Functionalized Siloxanes
The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. Functionalized siloxanes have emerged as a versatile platform for creating these catalysts, combining the advantageous features of both homogeneous and heterogeneous catalysis. mdpi.comnih.gov The siloxane backbone provides thermal stability and chemical inertness, while the functional groups serve as anchoring points for catalytically active species.
One prominent approach involves the encapsulation or stabilization of metal nanoparticles within a polysiloxane matrix. mdpi.comnih.gov This method creates a heterogenous catalyst that is easily separable from the reaction mixture, allowing for its recovery and reuse over multiple cycles. For instance, polysiloxane-stabilized platinum nanoparticles have been successfully employed as recyclable catalysts for the hydrosilylation of alkynes to produce vinyl silanes. mdpi.com The siloxane network prevents the aggregation of the nanoparticles, maintaining their high catalytic activity, while its physical properties facilitate simple recovery.
The versatility of functionalized siloxanes allows for the synthesis of a wide array of catalysts tailored for specific reactions. Functional groups can be introduced into the siloxane structure through various methods, including the hydrosilylation of olefins or the co-condensation of functionalized silane (B1218182) monomers. tum.deresearchgate.netresearchgate.net These groups can then be used to immobilize a range of catalytic centers, from transition metals to organocatalysts.
Furthermore, the chemical recycling of the silicone support itself is an area of active research. The Si-O-Si backbone of siloxanes can be depolymerized back to cyclic monomers under certain catalytic conditions, offering a potential closed-loop system for both the catalyst support and the final silicone products. nih.govrsc.orgmdpi.com This approach addresses the end-of-life aspect of the catalyst, contributing to a more sustainable catalytic process. While strong alkaline hydroxides have traditionally been used for depolymerization, often requiring high temperatures, newer catalytic systems are being explored to improve efficiency and reduce the environmental footprint. rsc.orgmdpi.com
| Catalyst Type | Functionalization Method | Example Application | Key Advantage |
|---|---|---|---|
| Polysiloxane-Encapsulated Metal Nanoparticles | In-situ reduction of metal salts in a siloxane matrix | Hydrosilylation of alkynes | High activity and easy separation/recycling mdpi.com |
| Silica-Supported Catalysts | Grafting of functional silanes onto silica (B1680970) surfaces | Alkyne functionalization reactions | Robust support with high surface area mdpi.comnih.gov |
| Functionalized Polysiloxane Gels | Cross-linking of functionalized siloxane oligomers | Various organic transformations | Tunable porosity and swelling behavior |
Model Compounds for Fundamental Studies in Silicone Chemistry
Simple, well-defined molecules are invaluable in chemical research as they allow scientists to study specific structural elements and their effects on material properties in isolation. In the field of silicone chemistry, 1,1,3,3-Tetraphenyldisiloxane serves as an important model compound for understanding the fundamental characteristics of more complex polysiloxane systems. dtic.mil Its structure consists of a single siloxane (Si-O-Si) bond, with two phenyl groups attached to each silicon atom. This simple yet representative structure allows for detailed investigation into several key aspects of silicone chemistry.
Influence of Phenyl Groups: The phenyl groups significantly influence the properties of the siloxane. By studying a molecule like this compound, researchers can precisely quantify the effects of these bulky aromatic substituents. Phenyl groups are known to enhance thermal stability and UV resistance in silicone polymers. cymitquimica.com Fundamental studies on model compounds help elucidate the mechanisms behind this enhancement, providing data to design polymers with improved performance at extreme temperatures.
Siloxane Bond Characteristics: The Si-O-Si linkage is the backbone of all silicones. Its properties, such as bond angle, length, and rotational energy, dictate the flexibility and thermal stability of the resulting polymers. inmr.compaint.org this compound provides a clean system to study the electronic and steric effects of the phenyl groups on the siloxane bond without the complexities of a long polymer chain. This knowledge is crucial for predicting the behavior of larger, more complex silicone resins and elastomers. paint.org
Reactivity Studies: The reactivity of the siloxane bond towards nucleophilic and electrophilic agents is a critical aspect of silicone degradation and recycling. mdpi.com Using a model compound allows for controlled kinetic and mechanistic studies of cleavage reactions. Understanding how the phenyl groups affect the susceptibility of the Si-O bond to cleavage is fundamental to developing more durable silicone materials and more efficient chemical recycling processes. rsc.org
By isolating a single siloxane unit with specific organic substituents, this compound provides a foundational platform for building accurate models that predict the macroscopic properties of high-performance silicone materials.
| Parameter | Silicon-Oxygen Bond (Si-O) | Silicon-Carbon Bond (Si-C) | Carbon-Carbon Bond (C-C) |
|---|---|---|---|
| Bond Energy (kJ/mol) | ~445 inmr.compaint.org | ~306 paint.org | ~348 inmr.com |
| Bond Length (Å) | ~1.65 paint.org | ~1.92 paint.org | ~1.54 |
| Typical Bond Angle | Si-O-Si: ~143° paint.org | - | C-C-C: ~109.5° |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of innovative and efficient synthetic routes to create tetraphenyldisiloxane-based structures is a primary focus of ongoing research. Traditional methods are being challenged by novel catalytic processes that offer greater control, higher yields, and access to a wider range of derivatives.
One promising area is the advancement of catalytic condensation reactions. The Piers-Rubinsztajn reaction, which utilizes tris(pentafluorophenyl)borane (TPFPB) as a catalyst, represents a significant step forward. This reaction facilitates the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR) to form siloxane bonds (Si-O-Si) with the release of a hydrocarbon as the only byproduct mdpi.com. This method has been successfully applied to react polyhydromethylsiloxane with diphenyldimethoxysilane or diphenyldiethoxysilane, yielding highly reactive poly(phenyl-substituted siloxanes) mdpi.com. These polymers are notable for their high refractive index and are rich in reactive groups, making them valuable precursors for further modification mdpi.com.
Another key strategy involves the synthesis and polymerization of functionalized disilanol monomers. For instance, novel poly(tetramethylsilarylenesiloxane) derivatives are synthesized through the polycondensation of corresponding disilanol monomers researchgate.net. The synthesis of these monomers, such as 1,6-bis(dimethylhydroxysilyl)pyrene, is often achieved via a Grignard reaction involving the appropriate dibromoaryl compound and a chlorosilane, followed by hydrolysis researchgate.net. This modular approach allows for the incorporation of various aromatic systems into the polysiloxane backbone, thereby tuning the material's properties.
Table 1: Comparison of Emerging Synthetic Pathways for Phenyl-Substituted Siloxanes
Advanced Functionalization Strategies for Tailored Properties
The ability to precisely modify the chemical structure of this compound is crucial for tailoring its properties for specific applications. Advanced functionalization strategies are moving beyond simple substitutions to incorporate a wide array of reactive moieties and complex architectures.
A key avenue of research is the development of methods that introduce reactive groups onto the siloxane core. The synthesis of polymers rich in phenyl, Si-H, and alkoxy groups via the Piers-Rubinsztajn process is one such example mdpi.com. These pendant groups serve as versatile handles for subsequent cross-linking or grafting reactions, allowing for the creation of complex, high-performance materials like those used for light-emitting diode (LED) encapsulation mdpi.com.
Future work will likely focus on regioselective functionalization to create unsymmetrical disiloxane (B77578) derivatives. While much research has focused on symmetrical systems, the ability to introduce different functional groups on either side of the central oxygen atom would significantly broaden the molecular design possibilities, leading to materials with anisotropic properties suitable for advanced optics and electronics.
Mechanistic Elucidation of Complex Reactions
A deeper understanding of the reaction mechanisms governing the formation and cleavage of the siloxane bond is essential for optimizing synthetic processes and predicting material stability. Current research employs a combination of experimental and computational techniques to probe these complex transformations.
The breakdown and rearrangement of siloxanes can proceed through various pathways. The scission of siloxane bonds can be initiated by nucleophiles or protic acids researchgate.net. For example, base-catalyzed reactions, such as those involving sodium hydroxide (B78521), are understood to proceed through stages of polycondensation and siloxane cyclization, with the formation of reactive sodium siloxanolate intermediates researchgate.net. The reaction rate and product distribution in these systems are highly dependent on factors like the concentration of the alkali agent researchgate.net.
Conversely, acid-catalyzed sol-gel reactions of alkoxysilanes involve a stepwise process of hydrolysis to form silanols, followed by condensation to create siloxane linkages acs.org. The rates of these steps are influenced by the catalyst concentration and reaction temperature, which in turn dictate the structure of the resulting oligosiloxanes, be they linear, cyclic, or more complex forms acs.org. More recently, research has also identified the role of radical species as intermediates in certain siloxane breakdown processes, offering a contrast to the traditional nucleophilic substitution mechanisms researchgate.net.
Table 2: Overview of Siloxane Reaction Mechanisms
Design of Next-Generation Hybrid Materials
Organic-inorganic hybrid materials represent a frontier in materials science, combining the advantages of different material classes to achieve unprecedented performance. These hybrids merge the versatility and functionality of organic molecules with the stability and robustness of inorganic components chemrxiv.orgchemrxiv.org. The synergy between these components can lead to multifunctional systems with enhanced mechanical strength, conductivity, and thermal stability chemrxiv.org.
This compound is an ideal building block for these next-generation materials. Its rigid phenyl groups contribute to thermal stability and a high refractive index, while the flexible siloxane linkage provides processability and toughness. The design of novel hybrid glasses and metal-organic frameworks (MOFs) incorporating this compound units is an active area of research chemrxiv.orgchemrxiv.org. By tailoring the composition and structure at the molecular level, researchers can create advanced materials for applications in optoelectronics, catalysis, and gas separation chemrxiv.orgchemrxiv.org.
Computational Predictions for Molecular Design and Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and discovery of new materials. Techniques like molecular dynamics (MD) and density functional theory (DFT) provide profound insights into molecular structure, assembly, and reactivity at an atomic scale uic.edudiva-portal.org.
For this compound, these computational methods offer several promising research avenues. MD simulations can be used to predict the large-scale organization and phase behavior of hybrid materials, providing a bottom-up understanding of their macroscopic properties uic.edudntb.gov.uatristanbereau.com. This is particularly valuable for designing electrolytes or polymer blends where nanoscale morphology dictates performance uic.edu.
DFT calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity of functionalization reactions, and calculate the electronic and optical properties of novel this compound derivatives. By screening candidate molecules in silico, researchers can prioritize synthetic efforts, saving significant time and resources dntb.gov.ua. The use of computational screening can help establish crucial structure-property relationships, guiding the rational design of next-generation materials with tailored characteristics tristanbereau.com.
Q & A
Q. How can computational methods complement experimental studies of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solution-state behavior to explain NMR line broadening.
- Density Functional Theory (DFT) : Calculate Si-O-Si bending energy profiles and compare with experimental XRD/NMR data .
- Crystallographic Software (e.g., SHELXL) : Refine disorder models using twin-law corrections and anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
